6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The interest in heterocyclic compounds, particularly those containing pyrrole and pyrrolidine derivatives, has grown due to their valuable biological activities and potential in various applications. These compounds, including chromeno[2,3-c]pyrrole derivatives, are synthesized for their chemical properties and potential uses in materials science and pharmacology.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-component reactions, leading to derivatives of pyrrolidine-2,3-dione. For instance, Nguyen and Dai (2023) describe the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one via a three-component reaction, further reacting with aliphatic amines to synthesize 1,4,5-trisubstituted pyrrolidine-2,3-diones (Nguyen & Dai, 2023). This showcases the complex synthetic routes employed in creating such advanced molecular structures.
Molecular Structure Analysis
The molecular structure of these compounds is determined through various spectroscopic methods, including NMR and mass spectrometry, as well as X-ray crystallography. Fujii et al. (2002) conducted an X-ray analysis of a related compound to understand the effect of substituents on the molecular structure, highlighting the non-planarity and dihedral angles in the chromophore system (Fujii et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features. For example, the presence of nitro groups and pyridinyl substituents can affect the electron distribution within the molecule, influencing its reactivity towards various chemical reactions, including cycloadditions and substitutions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their practical applications. These properties are often tailored through structural modifications, such as the introduction of methyl groups or heteroatoms, which can alter the compound's physical characteristics and enhance its utility in specific applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are key factors in determining the applications of these compounds. The introduction of specific functional groups, like nitrophenyl or pyridinyl, can modify these properties, providing insights into the compound's behavior in chemical reactions and its potential use in various domains.
For further detailed insights and specific chemical, physical, and structural analyses, the cited sources provide comprehensive information on the synthesis, characterization, and application possibilities of similar compounds.
References:
properties
IUPAC Name |
6,7-dimethyl-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-13-10-17-18(11-14(13)2)32-23-20(22(17)28)21(15-6-5-7-16(12-15)27(30)31)26(24(23)29)19-8-3-4-9-25-19/h3-12,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKNZUJGRVFLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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